6-Fold Lower Human Skin Permeation Compared to Tacrolimus 0.1% Ointment
In an in vitro Franz-type diffusion cell assay using normal human skin, the permeation rate of pimecrolimus from a 1% cream formulation was approximately 6-fold lower than that of tacrolimus from a 0.1% ointment formulation [1]. Additionally, the permeation rate of pimecrolimus was 4.3-fold lower compared to tacrolimus from a 0.03% Protopic ointment [1]. This lower skin permeation is attributed to pimecrolimus's higher lipophilicity and greater non-specific binding to skin proteins, which is approximately 3-fold higher than that observed for tacrolimus [2].
| Evidence Dimension | Human skin permeation rate |
|---|---|
| Target Compound Data | Pimecrolimus 1% cream permeation rate (baseline) |
| Comparator Or Baseline | Tacrolimus 0.1% ointment: 6-fold higher permeation rate; Tacrolimus 0.03% ointment: 4.3-fold higher permeation rate |
| Quantified Difference | 6-fold and 4.3-fold lower permeation rates for pimecrolimus |
| Conditions | In vitro Franz-type diffusion cell assay using normal human skin |
Why This Matters
This quantifies a key pharmacokinetic advantage for topical formulation development: pimecrolimus is retained more locally in the skin, reducing the potential for systemic absorption compared to tacrolimus-based formulations.
- [1] Meingassner JG, Aschauer H, Stuetz A, Billich A. Pimecrolimus permeates less than tacrolimus through normal, inflamed, or corticosteroid-pretreated skin. Exp Dermatol. 2005 Oct;14(10):752-7. View Source
- [2] Billich A, Meingassner JG, Stuetz A. Binding of pimecrolimus and tacrolimus to skin and plasma proteins: implications for systemic exposure after topical application. Drug Metab Dispos. 2008 Sep;36(9):1812-8. View Source
